molecular formula C28H15N3O8 B3824011 Anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one

Anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one

Cat. No.: B3824011
M. Wt: 521.4 g/mol
InChI Key: SCOPTTFRZYPJSM-UHFFFAOYSA-N
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Description

Anthracene-9-carbaldehyde: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. Anthracene-9-carbaldehyde is a yellow solid that is soluble in common organic solvents and is the most common monoaldehyde derivative of anthracene . It is used as a building block for supramolecular assemblies . On the other hand, 2,4,7-trinitrofluoren-9-one is known for its applications in various chemical reactions and research fields.

Preparation Methods

Anthracene-9-carbaldehyde: is typically prepared by the Vilsmeier formylation of anthracene . This involves the reaction of anthracene with a Vilsmeier reagent, which is a combination of a formylating agent and a Lewis acid. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

2,4,7-trinitrofluoren-9-one: can be synthesized through nitration reactions involving fluorenone. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration.

Chemical Reactions Analysis

Anthracene-9-carbaldehyde: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it into anthracene derivatives.

    Substitution: It can participate in electrophilic substitution reactions, forming various substituted anthracene derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

2,4,7-trinitrofluoren-9-one: also undergoes several types of reactions:

    Nucleophilic substitution: The nitro groups make it susceptible to nucleophilic attack, leading to the formation of various substituted fluorenone derivatives.

    Reduction: It can be reduced to form amino derivatives using reducing agents like tin(II) chloride.

Scientific Research Applications

Anthracene-9-carbaldehyde: has several applications in scientific research:

2,4,7-trinitrofluoren-9-one: is used in:

    Chemistry: It acts as a reagent in organic synthesis and as a precursor for the synthesis of other nitro compounds.

    Biology: It is used in biochemical assays and as a fluorescent marker.

    Industry: It is used in the manufacture of explosives and propellants.

Mechanism of Action

Anthracene-9-carbaldehyde: exerts its effects through its ability to participate in various chemical reactions, forming stable intermediates and products. Its molecular targets include nucleophiles and electrophiles in organic synthesis pathways.

2,4,7-trinitrofluoren-9-one: acts primarily through its nitro groups, which make it highly reactive towards nucleophiles. The nitro groups facilitate the formation of stable intermediates, leading to the synthesis of various derivatives.

Comparison with Similar Compounds

Anthracene-9-carbaldehyde: can be compared with other anthracene derivatives like anthraquinone and anthracene-9,10-dicarboxaldehyde. Its uniqueness lies in its monoaldehyde structure, which provides specific reactivity and applications in supramolecular chemistry .

2,4,7-trinitrofluoren-9-one: can be compared with other nitrofluorenone derivatives like 2,4-dinitrofluorenone and 2,7-dinitrofluorenone. Its uniqueness is attributed to the presence of three nitro groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and industry.

Properties

IUPAC Name

anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O.C13H5N3O7/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-10H;1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOPTTFRZYPJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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